![molecular formula C24H25ClN6O6 B2831459 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1351587-78-4](/img/structure/B2831459.png)
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
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Description
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C24H25ClN6O6 and its molecular weight is 528.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds structurally related to "1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate" has focused on their synthesis, characterization, and potential pharmaceutical applications. For instance, the synthesis of azetidine, pyrrolidine, and piperidine derivatives, including those with oxadiazole rings, has been reported, with compounds designed as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment with fewer side effects (Habernickel, 2001). Similarly, the synthesis and characterization of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one have been described, with a focus on their structural properties and potential biological activities (Şahin et al., 2012).
Antibacterial and Antifungal Activities
Several studies have evaluated the antibacterial and antifungal properties of compounds similar to the specified chemical. Azole-containing piperazine derivatives, for instance, have been synthesized and investigated for their in vitro antibacterial and antifungal activities, showing moderate to significant effects against various strains (Gan et al., 2010). This research suggests potential applications in developing new antimicrobial agents.
properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2.C2H2O4/c23-18-3-5-19(6-4-18)28-8-10-29(11-9-28)20(30)15-27-13-17(14-27)22-25-21(26-31-22)16-2-1-7-24-12-16;3-1(4)2(5)6/h1-7,12,17H,8-11,13-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNAJUYJEKAVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CN=CC=C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate |
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